1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with hydrazine derivatives under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2(5H)-Furanone, 5-methyl-
Comparison: 1-Methyl-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-methyl-5-(5-methylfuran-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)8-5-7(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
XKRQULOLYMEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2C)C(=O)O |
Origin of Product |
United States |
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